Benperidol hydrochloride
Description
Historical Trajectory of Butyrophenone (B1668137) Antipsychotic Research
The development of butyrophenone antipsychotics marks a pivotal chapter in the history of psychopharmacology. This class of drugs emerged in the late 1950s from the research endeavors of the Belgian company Janssen Pharmaceutica, led by Dr. Paul Janssen. wikipedia.orgbritannica.com The initial research was not aimed at discovering antipsychotics but was focused on synthesizing more potent analgesics by modifying the structure of pethidine (also known as meperidine). github.ioresearchgate.netresearchgate.netnih.gov
During this exploratory process, a serendipitous discovery was made. Researchers observed that one of the newly synthesized compounds induced a state of calmness and sedation in mice, a departure from the expected effects of a painkiller. github.io This observation shifted the research focus. The key chemical step involved substituting a propiophenone (B1677668) group with a butyrophenone group in the molecular structure of their pethidine-derived compounds. researchgate.netresearchgate.netnih.gov
This line of inquiry culminated in the synthesis of Haloperidol (B65202) on February 11, 1958. wikipedia.orgnih.gov Designated initially as compound R-1625, Haloperidol proved to be a potent neuroleptic agent, significantly more powerful than chlorpromazine, which was a standard treatment at the time. researchgate.netresearchgate.netnih.govnih.gov Clinical studies confirmed its remarkable efficacy against the positive symptoms of schizophrenia, such as delusions and hallucinations. nih.gov
The discovery of Haloperidol and other butyrophenones was instrumental in the formulation of the dopamine (B1211576) hypothesis of schizophrenia. nih.govwjgnet.comnih.gov The primary mechanism of action for these first-generation antipsychotics was identified as the postsynaptic blockade of dopamine D2 receptors in the brain. rroij.comresearchgate.net This understanding of dopamine's role in psychosis became a cornerstone of biological psychiatry and guided future drug development. nih.govwjgnet.comnih.gov Following the success of Haloperidol, Janssen's team expanded their research, leading to the development of a family of butyrophenone antipsychotics. researchgate.netresearchgate.net
Contemporary Academic Relevance of Benperidol (B1668002) Hydrochloride Investigation
Benperidol, another butyrophenone derivative, was discovered by Janssen Pharmaceutica in 1961 and has been marketed since 1966. wikipedia.orgpatsnap.com It stands out in its class due to its exceptional potency. wikipedia.orgpatsnap.com In the European market, it is regarded as the most potent neuroleptic available. wikipedia.org Its high potency is attributed to its very strong and selective antagonism of the dopamine D2 receptor, even surpassing that of Haloperidol. wikipedia.orgnih.govcochrane.org
The academic interest in Benperidol persists despite it being an older medication. Its unique and powerful receptor binding profile suggests it may be valuable for specific patient populations, including individuals with treatment-resistant schizophrenia. nih.govcochrane.org However, a comprehensive understanding of its clinical effects is hampered by a lack of extensive, high-quality research. A Cochrane review highlighted the scarcity of robust data, identifying only one small, poorly reported randomized controlled trial. nih.govcochrane.org This underscores a clear need for more methodologically sound clinical studies to fully elucidate its therapeutic potential. nih.govcochrane.org
Modern research has also begun to explore novel applications for existing drugs. Through in silico repurposing studies, researchers are investigating the potential of various compounds, including Benperidol, for conditions beyond their original indications. nih.gov One such area of investigation is its potential as a treatment for Alzheimer's disease, with studies examining its interaction with cholinesterases, enzymes that are a key target in Alzheimer's therapy. nih.gov
Furthermore, the scientific community continues to study the fundamental properties of Benperidol, including its pharmacokinetics, metabolism, and the development of analytical methods for its detection. researchgate.netuni-regensburg.de Although some Phase 3 clinical trials for Benperidol in treating conditions like depression, dementia, and anxiety disorders have been terminated, other trials have been completed or are ongoing. drugbank.comdrugbank.compatsnap.comnih.gov These studies are evaluating its long-term use in schizophrenia and its effectiveness in managing agitation and aggression, indicating a continued, albeit focused, academic and clinical interest in this potent neuroleptic. patsnap.com
Data on Butyrophenone Antipsychotics
| Compound | Year of Discovery | Key Research Finding |
| Haloperidol | 1958 | A potent neuroleptic with strong action against delusions and hallucinations. nih.gov |
| Benperidol | 1961 | The most potent butyrophenone in terms of D2 receptor blockade. wikipedia.orgnih.govcochrane.org |
Receptor Binding Profile of Benperidol
| Receptor | Binding Affinity (Ki in nM) |
| Dopamine D2 | 0.027 |
| Dopamine D4 | 0.066 |
| Serotonin (B10506) 5-HT2A | 3.75 |
Source: wikipedia.org
Structure
2D Structure
Properties
CAS No. |
74298-73-0 |
|---|---|
Molecular Formula |
C22H25ClFN3O2 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3O2.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |
InChI Key |
IHYBCZWYTSHJHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Appearance |
Solid powder |
Other CAS No. |
74298-73-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benperidol Hydrochloride |
Origin of Product |
United States |
Synthetic Pathways and Chemical Methodologies
Chemical Synthesis Approaches
The primary and most established method for synthesizing benperidol (B1668002) relies on a classical alkylation reaction. This approach has been foundational in the production of many butyrophenone (B1668137) antipsychotics.
The cornerstone of benperidol synthesis is the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine (B138732) with 4-chloro-4'-fluorobutyrophenone (B134399) wikipedia.org. This nucleophilic substitution reaction forms the final benperidol molecule. In this key step, the secondary amine of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the chlorobutyrophenone, displacing the chloride ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base is critical to optimize the reaction yield and minimize side products.
Table 1: Key Reactants in Benperidol Synthesis
| Reactant | Chemical Structure | Role in Reaction |
|---|---|---|
| 4-(2-Keto-1-benzimidazolinyl)piperidine | [Image of 4-(2-Keto-1-benzimidazolinyl)piperidine structure] | Nucleophile |
This synthetic strategy is not unique to benperidol but is a common method for the synthesis of other butyrophenone neuroleptics like haloperidol (B65202) and spiroperidol nih.gov.
The fundamental synthetic route for benperidol has been adapted to produce a variety of analogues and derivatives for research purposes, particularly in the field of medical imaging and pharmacology. These modifications often involve the introduction of radioisotopes or other functional groups to study receptor binding and distribution.
For instance, radio-labeled versions of benperidol have been synthesized for use in Positron Emission Tomography (PET) studies. This includes the preparation of no-carrier-added (NCA) 18F-labeled benperidol nih.gov. The synthesis involves the alkylation of the piperidine precursor with γ-chloro-p-[18F]fluorobutyrophenone nih.gov. Similarly, radiobrominated analogues like brombenperidol (B1226490) have been developed for mapping dopaminergic receptors researchgate.net.
The development of other derivatives often involves modifications to the piperidine ring or the benzimidazolinone moiety before the final alkylation step. This allows for the exploration of structure-activity relationships. For example, analogues of the related compound haloperidol have been synthesized by modifying the piperidine scaffold with various alkyl, benzyl (B1604629), or substituted benzyl moieties to investigate their pharmacological properties nih.gov.
Optimization of Synthetic Protocols
Efforts to improve the synthesis of benperidol and its structural components have focused on increasing efficiency, yield, and scalability, while also considering greener chemistry principles.
The benzimidazol-2-one (B1210169) scaffold is a crucial component of benperidol. Traditional batch synthesis of this moiety can be time-consuming and challenging to scale up. Modern synthetic methodologies, such as flow chemistry, offer significant advantages. A novel flow-based approach has been developed for the preparation of the benzimidazol-2-one scaffold through the 1,1′-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine (B120857) nih.gov.
This method allows for a multigram-scale preparation with high yield and purity nih.gov. The use of Design of Experiment (DoE) in conjunction with flow chemistry enables rapid optimization of reaction parameters such as temperature, flow rate, and reagent stoichiometry nih.govmdpi.com. While this specific application was for a different benzimidazol-2-one derivative, the principles are directly applicable to the synthesis of the benperidol precursor, offering a pathway to a more efficient and scalable process nih.gov.
Table 2: Comparison of Batch vs. Flow Synthesis for Benzimidazol-2-one
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Limited | High |
| Process Control | Moderate | High |
| Heat and Mass Transfer | Often inefficient | Highly efficient |
| Safety | Potential for thermal runaway | Improved safety profile |
| Optimization | Time-consuming | Rapid (with DoE) |
The multistep synthesis of 18F-labeled butyrophenone neuroleptics, including benperidol, has been optimized to achieve radiochemical yields of 10-20% within a 90-minute synthesis time nih.gov. Purification of the final product is typically achieved using preparative high-performance liquid chromatography (HPLC) to ensure high purity nih.gov. The development of more sustainable protocols using greener solvents and minimizing waste is an ongoing area of research in pharmaceutical synthesis.
Precursor Chemistry and Intermediate Derivatization
The availability and synthesis of key precursors are critical for the successful production of benperidol. The primary precursors are 4-(2-keto-1-benzimidazolinyl)piperidine and 4-chloro-4'-fluorobutyrophenone. These are not typically listed as controlled drug precursors in international conventions, as their primary use is in legitimate pharmaceutical manufacturing unodc.orgwikipedia.org.
The synthesis of 4-(2-keto-1-benzimidazolinyl)piperidine itself involves the reaction of o-phenylenediamine with a suitable carbonyl source to form the benzimidazolinone ring, followed by attachment to the piperidine moiety.
Intermediate derivatization is a powerful strategy in medicinal chemistry to create libraries of related compounds for pharmacological screening. In the context of benperidol, intermediates can be modified before the final alkylation step. For example, derivatives of the 4-(2-keto-1-benzimidazolinyl)piperidine intermediate could be prepared with substituents on the benzene (B151609) ring or the piperidine ring. These derivatized intermediates can then be alkylated with 4-chloro-4'-fluorobutyrophenone or its analogues to generate a diverse range of final compounds. This approach, often termed "intermediate derivatization method" (IDM), accelerates the discovery of new molecules with potentially improved biological activities nih.gov.
Preclinical Pharmacodynamics and Neuroreceptor Interactions
Dopamine (B1211576) Receptor Antagonism Profile
The therapeutic effects of Benperidol (B1668002) are largely attributed to its potent antagonism of dopamine D2-like receptors. researchgate.net This interaction is characterized by high-affinity binding and a specific selectivity profile across the various dopamine receptor subtypes.
Benperidol is distinguished by its exceptionally high and selective affinity for the human dopamine D2 receptor. nih.gov In vitro binding assays have determined its inhibition constant (Ki) at the D2 receptor to be approximately 0.027 nM, indicating a very strong binding affinity. nih.gov This potent blockade of D2 receptors is considered the principal molecular mechanism underlying its antipsychotic action. thecarlatreport.com The high affinity means that even at low concentrations, Benperidol can effectively occupy and block a significant percentage of D2 receptors in the brain, reducing excessive dopaminergic neurotransmission implicated in psychosis. lww.comresearchgate.net
Benperidol exhibits a distinct selectivity profile among the five dopamine receptor subtypes, which are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov Its primary action is concentrated on the D2-like family. researchgate.net The compound shows a uniquely strong and preferential binding to the D2 receptor over other subtypes. nih.gov
The binding affinity for the D4 receptor is also high, with a reported Ki value of 0.066 nM. nih.govnih.gov Despite high affinity for both, Benperidol demonstrates an unusually strong selectivity for the D2 receptor over the D3 and D4 subtypes, with approximately a twofold greater selectivity. nih.gov In contrast, its affinity for D1-like receptors is significantly lower. Butyrophenones as a class generally exhibit much weaker binding to D1 receptors, with Ki values typically ranging from 45 nM to 250 nM. frontiersin.org
Table 1: Benperidol Binding Affinities for Dopamine Receptor Subtypes
| Receptor Subtype | Ki Value (nM) |
| Dopamine D2 | 0.027 nih.gov |
| Dopamine D4 | 0.066 nih.gov |
| Dopamine D1 | 45 - 250 (class average) frontiersin.org |
When compared to other butyrophenone (B1668137) derivatives, Benperidol is often cited as the most potent neuroleptic available in terms of D2 receptor blockade. biorxiv.org Its potency is estimated to be 150% to 200% that of haloperidol (B65202), another widely known butyrophenone. nih.gov This superior potency is reflected in its receptor binding affinities. While both compounds are potent D2 antagonists, Benperidol's affinity for the D2 receptor is higher than that of haloperidol. researchgate.netnih.gov
Comparative binding studies show that haloperidol has a Ki value of approximately 0.89 nM to 1.45 nM for the D2 receptor and 4.6 nM for the D3 receptor. nih.govlww.com This highlights Benperidol's stronger interaction with the primary target receptor for antipsychotic efficacy.
Table 2: Comparative Binding Affinities (Ki, nM) of Benperidol and Haloperidol
| Receptor | Benperidol (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 0.027 nih.gov | ~0.89 - 1.45 nih.govlww.com |
| Dopamine D3 | N/A | 4.6 nih.gov |
| Dopamine D4 | 0.066 nih.gov | 10 nih.gov |
Interactions with Other Central Nervous System Receptors
Benperidol demonstrates weaker, yet significant, antagonism at serotonin (B10506) 5-HT2A receptors. nih.gov The reported Ki value for Benperidol at the 5-HT2A receptor is 3.75 nM. nih.gov Blockade of 5-HT2A receptors is a key characteristic of many atypical antipsychotic medications and is thought to modulate dopamine release, potentially contributing to a broader spectrum of efficacy. nih.govnih.gov While Benperidol's primary classification is a typical antipsychotic due to its potent D2 blockade, its interaction with the 5-HT2A receptor adds a layer of complexity to its mechanism of action. biorxiv.org
At higher doses, Benperidol exhibits antagonistic properties at both histamine (B1213489) H1 and alpha-adrenergic receptors. biorxiv.orgnih.gov The blockade of H1 receptors is a common feature among many antipsychotic agents and is associated with sedative effects. lww.com Similarly, antagonism of alpha-1 adrenergic receptors can contribute to cardiovascular effects such as orthostatic hypotension. lww.com Although specific Ki values for Benperidol at these receptors are not widely documented, studies on the antipsychotic class show that many agents bind to alpha-1 receptors with high affinity.
Muscarinic Acetylcholine (B1216132) Receptor Interactions
Benperidol hydrochloride's interaction with muscarinic acetylcholine receptors is characterized as minimal. Preclinical literature indicates that while the compound is a highly potent dopamine D2 receptor antagonist, its anticholinergic effects are considered small. nih.gov This suggests a low affinity for muscarinic acetylcholine receptors, which distinguishes it from some other antipsychotic agents that exhibit more significant anticholinergic properties. The weak interaction with these receptors implies a lower potential for centrally and peripherally mediated anticholinergic side effects, which are often associated with medications that strongly block muscarinic receptors. nih.govtg.org.au
In Vitro Receptor Binding Kinetics and Dissociation Studies
The binding characteristics of benperidol and its derivatives to dopamine D2 receptors have been quantified in preclinical models, providing crucial data on receptor density (Bmax) and binding affinity (Kd). Bmax represents the maximum concentration of receptor binding sites in a given tissue, while Kd, the equilibrium dissociation constant, reflects the affinity of a ligand for a receptor—a lower Kd value indicates a higher binding affinity.
A key preclinical study utilizing positron emission tomography (PET) with the benperidol derivative ¹⁸F-(3-N-methyl)benperidol in Sprague-Dawley rats established these parameters in vivo. The investigation yielded a Kd of 6.2 nmol/L and a Bmax of 16 fmol/mg for the striatal D2 receptor. nih.gov For validation, corresponding in vitro saturation experiments were conducted using storage phosphor autoradiography on rat brain sections. These in vitro analyses produced comparable results, with a Kd of 4.4 nmol/L and a Bmax of 84.1 fmol/mg when specific binding was determined using raclopride (B1662589) for displacement. nih.gov A second in vitro method, using cortical radioactivity for subtraction, resulted in a Kd of 7.9 nmol/L and a Bmax of 70.1 fmol/mg. nih.gov These findings demonstrate a consistency between in vivo and in vitro methods for determining these binding parameters.
The following table summarizes the reported Bmax and Kd values for the benperidol derivative in the rat striatum.
| Parameter | In Vivo (PET) | In Vitro (Autoradiography with Raclopride) | In Vitro (Autoradiography with Cortical Subtraction) |
| Kd (nmol/L) | 6.2 | 4.4 | 7.9 |
| Bmax (fmol/mg) | 16 | 84.1 | 70.1 |
Data sourced from a study on the D2 receptor radioligand ¹⁸F-(3-N-methyl)benperidol in rat striatum. nih.gov
The kinetic profile of benperidol binding in the brain has been investigated in non-human primates using positron emission tomography (PET). A study involving the administration of ¹⁸F-labeled benperidol ([¹⁸F]BEN) to anesthetized baboons provided insights into its receptor-ligand binding kinetics in vivo. iaea.org
Kinetic curves were generated by measuring radioactivity in different brain regions over time following the injection of the radiolabeled tracer. The study observed distinct kinetic patterns in the striatum, a region with high dopamine D2 receptor density, compared to the cerebellum, a region with negligible D2 receptor concentration that is often used as a reference for non-specific binding.
In the striatum, [¹⁸F]benperidol exhibited kinetics where radioactivity concentration reached a plateau approximately 30 minutes after injection and remained constant for the duration of the 4-hour study. iaea.org In contrast, the compound cleared rapidly from the cerebellum. iaea.org This kinetic profile—high uptake and prolonged retention in the receptor-rich striatum versus rapid clearance from the receptor-poor cerebellum—is indicative of high-affinity specific binding to D2 receptors. These in vivo kinetic studies are crucial for understanding how the drug interacts with its target in a living system over time, complementing static in vitro binding affinity data. iaea.org
Preclinical Pharmacokinetic and Metabolic Characterization
Absorption and Disposition Studies in Non-Human Models
Gastrointestinal Absorption and First-Pass Metabolism in Preclinical Systems
While benperidol (B1668002) is recognized for its effective absorption from the gastrointestinal tract followed by considerable first-pass metabolism, specific preclinical data from non-human in vitro models are not extensively documented in publicly available literature. Typically, the intestinal permeability and absorption characteristics of new chemical entities are investigated using models such as Caco-2 cell monolayers, which simulate the human intestinal epithelium, and isolated intestinal preparations from preclinical species like the rat everted gut sac model nih.govnih.govnih.govnih.gov. These models help in determining the rate and extent of absorption and identifying the potential for active transport or efflux mechanisms.
Tissue Distribution and Organ-Specific Uptake in Animal Models
Specific preclinical studies detailing the tissue distribution and organ-specific uptake of benperidol in animal models are limited. However, insights can be drawn from studies on structurally related butyrophenone (B1668137) antipsychotics, such as haloperidol (B65202) and bromperidol, which share a similar core structure with benperidol.
A study investigating the tissue distribution of radiolabeled haloperidol and bromperidol in rats following intravenous administration revealed rapid and significant uptake into the brain, the primary target organ for antipsychotic activity. Throughout the two-hour observation period, the brain-to-blood concentration ratio remained high, indicating efficient penetration of the blood-brain barrier nih.gov.
Interestingly, both haloperidol and bromperidol demonstrated a pronounced accumulation in the lungs of rats nih.gov. A high affinity for lung tissue was also observed for haloperidol in rhesus monkeys nih.gov. In contrast, a major metabolite, β-(4-fluorobenzoyl)propionic acid, did not show any significant concentration in the rat brain, suggesting that the parent compounds are primarily responsible for the central effects nih.gov.
Table 1: Tissue Distribution of Related Butyrophenones in Animal Models
| Compound | Animal Model | Key Findings |
| Haloperidol | Rat, Rhesus Monkey | Rapid and high uptake into the brain. Overwhelming concentration in the lungs nih.gov. |
| Bromperidol | Rat | Faster peak brain levels compared to haloperidol. Overwhelming concentration in the lungs nih.gov. |
Note: This data is for compounds structurally related to benperidol and may not be fully representative of benperidol's specific tissue distribution profile.
In Vitro and Ex Vivo Metabolic Pathway Elucidation
Identification of Phase I and Phase II Biotransformation Reactions
Detailed in vitro studies on the metabolic pathways of benperidol are scarce. However, research on other butyrophenone derivatives provides a likely picture of its biotransformation. Phase I metabolism generally involves the introduction or exposure of functional groups through oxidation, reduction, and hydrolysis. For butyrophenones, key Phase I reactions include:
Reduction of the keto group to a secondary alcohol.
Oxidative N-dealkylation at the piperidine (B6355638) nitrogen, leading to the cleavage of the side chain.
Oxidation of the piperidine ring.
An in vitro study on droperidol (B1670952), another butyrophenone, using a NADPH-supplemented incubation system identified five Phase I metabolites. These included one hydrogenated (reduced) metabolite, three oxidative metabolites, and one N-dealkylated product nih.gov.
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. A major Phase II pathway is glucuronidation , where glucuronic acid is attached to hydroxyl groups. Studies on haloperidol in rat liver microsomes have confirmed the formation of a glucuronide conjugate nih.gov. It is plausible that the hydroxylated metabolites of benperidol also undergo glucuronidation.
Characterization of Hepatic Enzyme Systems (e.g., Cytochrome P450, Esterases)
The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the Phase I metabolism of most drugs. Studies on butyrophenones have consistently pointed to the involvement of the CYP3A subfamily .
In vitro studies using rat hepatic microsomes have shown that the biotransformation of bromperidol to 4-fluorobenzoyl-propionic acid is mainly catalyzed by CYP3A nih.gov. The formation of this metabolite was significantly inhibited by troleandomycin, a known CYP3A inhibitor nih.gov. Furthermore, anti-rat CYP3A2 serum inhibited the reaction by 80% nih.gov. In vivo studies in rats corroborated these findings, showing that a CYP3A inhibitor (erythromycin) prolonged the half-life of bromperidol, while a CYP3A inducer (dexamethasone) shortened it nih.gov.
Systematic in vitro studies with haloperidol using human liver microsomes and recombinant human CYP isoenzymes have demonstrated a prominent role for CYP3A4 in several metabolic pathways. Recombinant CYP3A4 was shown to catalyze the N-dealkylation of haloperidol and the oxidation of reduced haloperidol back to the parent compound nih.gov.
For Phase II metabolism, studies on haloperidol glucuronidation in rat liver microsomes have implicated the involvement of UDP-glucuronosyltransferase (UGT) isoforms, specifically from the UGT2B family nih.gov. In humans, UGT1A4, UGT1A9, and UGT2B7 have been identified as the key enzymes responsible for haloperidol glucuronidation nih.gov.
Table 2: Hepatic Enzyme Systems Involved in the Metabolism of Related Butyrophenones
| Compound | Enzyme Family | Specific Isoforms (where identified) | Metabolic Reaction | Preclinical System |
| Bromperidol | Cytochrome P450 | CYP3A | Formation of 4-fluorobenzoyl-propionic acid | Rat liver microsomes nih.gov |
| Haloperidol | Cytochrome P450 | CYP3A4 | N-dealkylation, Oxidation of reduced haloperidol | Human liver microsomes, Recombinant CYPs nih.gov |
| Haloperidol | UDP-glucuronosyltransferase | UGT2B family | Glucuronidation | Rat liver microsomes nih.gov |
| Haloperidol | UDP-glucuronosyltransferase | UGT1A4, UGT1A9, UGT2B7 | Glucuronidation | Human liver microsomes nih.gov |
Note: This data is for compounds structurally related to benperidol and may not be fully representative of the specific enzymes involved in benperidol metabolism.
Structural Elucidation of Metabolites in Preclinical Samples
While specific metabolite structures for benperidol from preclinical samples are not well-documented, studies on analogous butyrophenones have identified several key metabolites. In a clinical study, very low plasma concentrations of a presumed metabolite, "reduced benperidol," were found nih.gov.
For droperidol, in vitro studies led to the detection and elucidation of five Phase I metabolites using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS). These were identified as one hydrogenated droperidol, three oxidative metabolites, and one N-dealkylated droperidol based on their retention times and MS/MS fragmentation patterns nih.gov.
In vitro studies with haloperidol in rat liver microsomal preparations have led to the identification of a pyridinium (B92312) metabolite. The formation of this metabolite is believed to proceed through the dehydration of haloperidol to its tetrahydropyridine analog, which is then further metabolized nih.gov.
Table 3: Identified Metabolites of Related Butyrophenones in Preclinical/In Vitro Systems
| Parent Compound | Metabolite(s) | Method of Identification |
| Droperidol | Hydrogenated droperidol, 3 oxidative metabolites, N-dealkylated droperidol | UPLC-QTOF MS nih.gov |
| Haloperidol | Pyridinium metabolite | In vitro metabolism in rat liver microsomes nih.gov |
| Haloperidol | Haloperidol glucuronide | HPLC, LC/MS/MS nih.gov |
Note: This data is for compounds structurally related to benperidol. The specific metabolites of benperidol may differ.
Advanced Pharmacokinetic Modeling and Prediction in Preclinical Species
The preclinical development of central nervous system agents like benperidol hydrochloride necessitates a deep understanding of its pharmacokinetic profile to ensure a successful transition to clinical studies. Advanced modeling techniques are instrumental in translating data from animal models to human subjects, providing a rational basis for predicting drug behavior and optimizing development strategies.
Application of Translational Pharmacokinetic Models
Translational pharmacokinetic (PK) models, particularly physiologically based pharmacokinetic (PBPK) models, serve as a powerful tool for integrating preclinical data to predict the disposition of a drug in humans. nih.govnih.gov These models are mathematical representations of the body, comprising various organ compartments connected by blood flow. mdpi.com By incorporating data on the drug's physicochemical properties along with physiological and anatomical information from different species, PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.comresearchgate.net
For a compound like benperidol, which is known to undergo extensive first-pass metabolism, PBPK modeling is particularly valuable. wikipedia.orgpatsnap.com The process involves a "bottom-up" approach where in vitro data, such as plasma protein binding and metabolic rates from liver microsomes, are combined with system-specific parameters (e.g., organ volumes, blood flow rates) to forecast in vivo pharmacokinetics. mdpi.com This methodology allows for the extrapolation of PK behavior across species, from preclinical animals to humans, which is a critical step in drug development. nih.govresearchgate.net
The application of a PBPK model for benperidol would begin with defining the model structure and incorporating drug-specific attributes and physiological data from preclinical species like rats or dogs. youtube.com This would enable the simulation of plasma concentration-time profiles, helping to understand and predict key PK parameters such as clearance and volume of distribution in humans. Such models provide a mechanistic framework to explore the influence of different physiological processes on the drug's disposition, ultimately supporting decision-making in the early phases of drug development. nih.govtrulytranslational.com
Hypothetical PBPK Model Input Parameters for Benperidol
The following table illustrates the types of parameters that would be used to construct a PBPK model for benperidol, based on data gathered from preclinical studies.
| Parameter Category | Parameter | Example Value/Source | Relevance to Model |
|---|---|---|---|
| Drug Physicochemical Properties | Molecular Weight | 381.45 g/mol | Governs diffusion and transport processes. |
| Drug Physicochemical Properties | LogP | High (Lipophilic) | Influences tissue distribution and membrane permeability. nih.gov |
| In Vitro ADME Data | Plasma Protein Binding | High (>95%) | Determines the fraction of unbound, active drug. nih.gov |
| In Vitro ADME Data | Metabolic Clearance (in vitro) | Data from rat/dog/human liver microsomes | Used for in vitro-in vivo extrapolation (IVIVE) of hepatic clearance. |
| Preclinical Species Physiological Data (e.g., Rat) | Organ Volumes (Liver, Brain, etc.) | Species-specific literature values | Defines the size of compartments in the model. mdpi.com |
| Preclinical Species Physiological Data (e.g., Rat) | Blood Flow Rates to Organs | Species-specific literature values | Defines the rate of drug delivery to and from tissues. mdpi.com |
| Preclinical PK Data (e.g., Dog) | Plasma Concentration-Time Profile | From IV and oral studies in dogs thieme-connect.com | Used to validate and refine the preclinical PBPK model before human prediction. |
Impact of Isotopic Labeling (e.g., Deuteration) on Metabolic Profiles
Isotopic labeling is a technique where an atom in a drug molecule is replaced by one of its isotopes, such as replacing hydrogen with deuterium (²H). wikipedia.org This modification, known as deuteration, can significantly alter the pharmacokinetic properties of a drug without changing its fundamental pharmacological activity. juniperpublishers.commusechem.com The underlying principle is the kinetic isotope effect, where the bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net
This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 system. juniperpublishers.com For butyrophenone antipsychotics like benperidol, which undergo oxidative metabolism, deuteration at specific metabolically active sites could lead to several beneficial changes in the metabolic profile. patsnap.comthieme-connect.com
The potential effects of deuterating benperidol include:
Reduced Rate of Metabolism: Slowing the metabolic breakdown would decrease the systemic clearance of the drug. juniperpublishers.com
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the deuterated site, a phenomenon known as "metabolic shunting." juniperpublishers.com This could decrease the formation of specific metabolites, which may be advantageous if a metabolite is associated with toxicity or has undesirable activity. juniperpublishers.comresearchgate.net
While specific studies on deuterated benperidol are not publicly available, the strategy has been successfully applied to other drugs. nih.gov The application of this technique would involve identifying the primary sites of metabolic oxidation on the benperidol molecule and then synthesizing a deuterated analog for preclinical testing. researchgate.net Comparing the pharmacokinetic profiles of the deuterated and non-deuterated versions in preclinical species would provide direct evidence of the impact of isotopic labeling. researchgate.net
Illustrative Comparison of Hypothetical Pharmacokinetic Parameters
This table provides a hypothetical comparison of key pharmacokinetic parameters between standard benperidol and a potential deuterated version, illustrating the expected impact of the kinetic isotope effect.
| Pharmacokinetic Parameter | Benperidol (Hypothetical) | Deuterated Benperidol (Hypothetical) | Expected Change and Rationale |
|---|---|---|---|
| Systemic Clearance (CL) | High | Moderate | Decrease due to slower rate of metabolism (Kinetic Isotope Effect). juniperpublishers.com |
| Elimination Half-Life (t½) | ~8 hours wikipedia.org | > 8 hours | Increase as a direct consequence of reduced clearance. juniperpublishers.com |
| Area Under the Curve (AUC) | X | > X | Increase due to the drug remaining in circulation for a longer period. |
| Metabolite M1 Formation | High | Low | Decrease if deuteration occurs at the site of M1 formation, leading to metabolic shunting. juniperpublishers.com |
Structure Activity Relationship Sar Studies and Rational Drug Design
Elucidation of Structural Determinants for Receptor Affinity and Selectivity
The pharmacological activity of benperidol (B1668002) is intrinsically linked to its three-dimensional structure and its ability to bind with high affinity to specific neurotransmitter receptors, primarily dopamine (B1211576) D2 receptors. SAR studies on the butyrophenone (B1668137) class have identified several key structural features that are critical for this interaction.
The core pharmacophore for many butyrophenone D2 antagonists consists of several essential components:
The p-fluorophenyl group: This moiety is considered essential for potent neuroleptic activity. slideshare.net The fluorine atom and the aromatic ring are believed to engage in specific interactions within the receptor binding pocket. nih.gov
The carbonyl group: The ketone functional group is a crucial part of the pharmacophore. slideshare.netnih.gov Its reduction or replacement typically leads to a significant decrease in antipsychotic activity. slideshare.net
The propyl chain: A three-carbon chain connecting the fluorophenyl ketone to the basic nitrogen atom is optimal for activity. slideshare.net Shortening, lengthening, or branching this propylene (B89431) chain generally results in diminished neuroleptic potency. slideshare.net
The tertiary amino group: The basic nitrogen, typically housed within a piperidine (B6355638) ring as in benperidol, is a critical feature. slideshare.net This group is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (like aspartate) in the D2 receptor. Maximum potency is observed when this is a tertiary amine. slideshare.net
The substituent at the 4-position of the piperidine ring: In benperidol, this is a benzimidazolinone group. This large, lipophilic group contributes significantly to the high D2 receptor affinity and potency of the compound. Variations in this part of the molecule lead to significant differences in receptor affinity and selectivity across the butyrophenone class.
Conformational analysis of butyrophenones, such as the related compound spiperone (B1681076), shows that despite their flexibility, they adopt specific conformations to fit into the D2 receptor. nih.gov Pharmacophore models suggest that the p-fluoro and carbonyl groups of the butyrophenone structure correspond to specific features of more rigid D2 antagonists. nih.gov
| Structural Feature | Importance for Activity | Reference |
|---|---|---|
| p-Fluorophenyl Group | Essential for high potency | slideshare.net |
| Carbonyl Group | Crucial; reduction or replacement decreases activity | slideshare.netnih.gov |
| Propyl (3-Carbon) Chain | Optimal length for connecting pharmacophoric elements | slideshare.net |
| Tertiary Amino Group (in Piperidine Ring) | Essential for ionic interaction with the receptor | slideshare.net |
| 4-Position Piperidine Substituent (e.g., Benzimidazolinone) | Contributes to high affinity and modulates selectivity |
Rational Design Strategies for Novel Butyrophenone Analogues
Rational drug design utilizes the understanding of a biological target's structure and a drug's SAR to create new, improved therapeutic agents. studysmarter.co.uk For butyrophenones, this involves modifying the core structure to enhance desired properties.
One key strategy has been to alter the piperidine ring to improve the metabolic profile and side-effect profile of the drug. For instance, a design strategy for analogues of the prototypical butyrophenone, haloperidol (B65202), involved creating molecules that could not be metabolized into potentially neurotoxic pyridinium (B92312) species. nih.gov This approach aims to enhance the long-term safety of the resulting agents. nih.gov
Another rational design approach involves conformational restriction. By creating more rigid, bridged analogues of the piperazine (B1678402) or homopiperazine (B121016) equivalents of haloperidol, researchers can probe the effects of a constrained conformation on receptor binding affinity. nih.gov This can lead to compounds with increased affinity and selectivity for the target receptor. nih.govnih.gov
Furthermore, novel analogues have been synthesized by attaching the butyrophenone pharmacophore to entirely different molecular scaffolds. For example, researchers have synthesized azasteroidal butyrophenones, where the butyrophenone moiety is attached to a steroid nucleus, in an effort to develop more active antipsychotic agents. worldresearchlibrary.org
Bioisosteric Replacement and Optimization of Pharmacological Properties
Bioisosteric replacement is a key tactic in rational drug design where one part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity. This strategy has been successfully applied to the butyrophenone scaffold.
A prominent example is the bioisosteric replacement of the piperidine ring in haloperidol. nih.gov Haloperidol can undergo biotransformation to form toxic pyridinium metabolites. nih.gov To prevent this, a drug design strategy was proposed to replace the piperidine ring with bioisosteric equivalents that are not susceptible to this metabolic pathway. nih.gov One such replacement was the use of a diazepane ring, which led to the identification of a novel butyrophenone analogue with an interesting multi-receptor binding profile, demonstrating equipotent or better affinities at several key receptors compared to standard drugs. nih.gov
Other studies have explored replacing parts of the molecular scaffold with different heterocyclic rings. For instance, five-membered rings such as oxazole (B20620) and thiazole (B1198619) have been used as bioisosteric replacements for other parts of related structures, demonstrating that such modifications can lead to potent multi-target ligands with high affinity for both dopamine D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net
| Original Moiety | Bioisosteric Replacement | Rationale/Outcome | Reference |
|---|---|---|---|
| Piperidine Ring | Diazepane Ring | To prevent formation of toxic pyridinium metabolites and enhance pharmacological profile. | nih.gov |
| Benzene (B151609) Ring (in related scaffolds) | Oxazole, Thiazole Rings | To explore novel heterocyclic analogues as potential multi-target ligands. | researchgate.net |
Computational Approaches in SAR Derivation
Computational chemistry has become an indispensable tool in elucidating the SAR of drug candidates and guiding rational drug design. mdpi.com These in silico methods allow for the prediction of molecular properties and interactions, saving significant time and resources.
For the butyrophenone class, computational approaches have been used to:
Perform Conformational Analysis: Programs that calculate the conformational energy of molecules have been used on butyrophenones like spiperone. nih.gov Such calculations help identify low-energy, stable conformations that are likely to be the "biologically active" forms that bind to the receptor. nih.gov
Develop Pharmacophore Models: By comparing the structures of various active and inactive molecules, computational methods can generate a 3D pharmacophore model. This model defines the essential spatial arrangement of chemical features required for binding to a specific receptor. nih.gov Butyrophenones have been instrumental in developing and validating pharmacophore models for dopamine D2 antagonists. nih.gov
Conduct Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational technique that correlates variations in the chemical structure of compounds with changes in their biological activity. nih.govmdpi.comnih.gov By building mathematical models, QSAR can be used to predict the binding affinity of novel, unsynthesized butyrophenone analogues, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation. nih.gov
Investigate Intermolecular Interactions: Computational calculations can provide insight into the intermolecular interactions between molecules in a crystal lattice, as demonstrated in studies of solid solutions of benperidol and the structurally similar droperidol (B1670952). chemrxiv.orgresearchgate.net While this relates to solid-state properties, similar principles of molecular modeling are applied to understand drug-receptor interactions.
These computational tools complement experimental data, providing a deeper understanding of the molecular determinants of receptor affinity and selectivity, and accelerating the discovery of new therapeutic agents.
Computational Chemistry and Molecular Informatics
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of benperidol (B1668002) with various macromolecules.
Computational studies have been employed to predict how benperidol binds to a range of biological targets, elucidating the structural basis for its known and potential new activities.
Dopamine (B1211576) Receptors: As a butyrophenone (B1668137) antipsychotic, benperidol's primary mechanism of action is the antagonism of dopamine D2 receptors. nih.gov Molecular docking models for the butyrophenone class of drugs predict that the molecule orients within the receptor's binding pocket to form critical interactions. Key interactions for similar ligands involve a salt bridge between the protonated nitrogen of the piperidine (B6355638) ring and the carboxylate side chain of a highly conserved aspartic acid residue (Asp110 in the D3 receptor), which is considered pivotal for high-affinity binding. researchgate.net Additional hydrophobic and aromatic interactions with phenylalanine and tyrosine residues within the binding pocket further stabilize the complex. researchgate.net
Beta-Secretase 1 (BACE1) and Cholinesterases: In the context of drug repurposing for Alzheimer's disease, benperidol was identified as a promising candidate through a large-scale virtual screening of antipsychotic drugs against key protein targets. nih.gov Molecular docking simulations predicted that benperidol binds effectively to the active site of BACE1. The predicted binding mode involves hydrogen bonding with residues such as Thr72 and Phe108, and crucial salt bridge interactions with the catalytic dyad residues Asp32 and Asp217. nih.gov Similarly, strong interactions were predicted with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a multi-target potential in Alzheimer's therapy. nih.gov
Dehydroorotate Dehydrogenase (DHODH): Through a comprehensive drug repurposing study that screened thousands of compounds, benperidol was identified among a group of molecules associated with DHODH inhibitors. proquest.comscience.gov DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and a target for cancer, immunological disorders, and viral diseases. science.gov The in silico analysis suggests that benperidol may have a previously unrecognized potential to interact with oxidoreductases like DHODH. proquest.com
Cancer-Related Proteins: The potential for repurposing antipsychotic drugs for cancer therapy is an active area of research. Studies have shown that some antipsychotics can induce apoptosis and inhibit cell proliferation in cancer cell lines, such as triple-negative breast cancer. While benperidol has been included in these investigations, detailed molecular docking studies predicting its specific binding modes with key cancer-related proteins like kinases or anti-apoptotic proteins are not yet extensively published. Such studies would typically involve docking benperidol into the ATP-binding site of a target kinase or the hydrophobic groove of a protein like Bcl-2 to predict binding affinity and key intermolecular interactions.
A key output of molecular docking is the quantitative estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). These values allow for the ranking of different compounds and the comparison of a novel ligand to a known inhibitor.
In a drug repurposing study for Alzheimer's disease, benperidol was shown to have favorable binding energies against multiple targets. nih.gov For instance, its interaction with one form of the BACE1 enzyme (PDB ID: 4D8C) yielded a high docking score and significant glide energy, which was comparable or better than that of a known BACE1 inhibitor. nih.gov The analysis of intermolecular interactions revealed that this strong binding was mediated by a combination of hydrogen bonds and electrostatic interactions with key catalytic residues. nih.gov
The table below summarizes the docking scores of benperidol against several Alzheimer's-related protein targets as identified in a computational screening study.
| Target Protein | PDB ID | Benperidol Dock Score | Known Inhibitor Dock Score |
| Acetylcholinesterase (AChE) | 4EY6 | -10.927 | -14.969 (Donepezil) |
| Butyrylcholinesterase (BuChE) | 1P0M | -8.130 | -6.663 (Tacrine) |
| Beta-Secretase 1 (BACE1) | 4D8C | -6.854 | -6.800 (LY2886721) |
| Monoamine Oxidase A (MAO-A) | 2Z5X | -8.910 | -8.270 (Safinamide) |
Data sourced from Kumar et al., 2017. nih.gov
In Silico Drug Repurposing and Target Prediction
In silico drug repurposing uses computational methods to find new uses for existing drugs. This approach is highly efficient as it leverages the known safety profiles of approved medications.
Benperidol has been a subject of computational screening efforts aimed at identifying novel therapeutic targets. A notable study screened approximately 150 antipsychotic drugs against five major protein targets implicated in Alzheimer's disease (AChE, BuChE, BACE1, MAO, and NMDA receptors). nih.gov In this large-scale virtual screening, benperidol was consistently identified as one of the top candidates, demonstrating strong binding affinity across multiple targets. nih.gov This highlights the power of computational screening to systematically evaluate an entire class of drugs for new applications, identifying benperidol as a potential multi-target agent for neurodegenerative diseases. nih.gov Another large-scale screening of nearly 7900 compounds against 20 different crystal structures of DHODH also flagged benperidol as a compound of interest due to its association with other oxidoreductase inhibitors. proquest.comscience.gov
Identifying a drug's off-targets (unintended biological targets) is crucial for understanding its full therapeutic potential and side-effect profile. The aforementioned drug repurposing studies are, in effect, a form of off-target analysis. By screening benperidol against Alzheimer's and DHODH-related targets, researchers are computationally predicting its off-target interactions away from its primary dopamine receptor targets.
General computational approaches for off-target prediction often rely on two main principles:
Ligand Similarity: Based on the principle that similar molecules often have similar biological activities, a compound like benperidol can be compared to large databases of molecules with known targets. If benperidol shares significant structural or chemical features with other known inhibitors of a particular protein, that protein becomes a predicted off-target.
Protein Structure Homology: This method involves comparing the drug's primary target (e.g., dopamine D2 receptor) with other proteins in the human proteome. If a different protein has a binding site that is structurally similar to that of the D2 receptor, it is predicted that the drug may also bind to this homologous "off-target" protein.
These computational strategies allow for the proactive identification of potential new applications and can help explain unexpected physiological effects of a drug.
Advanced Simulation Techniques and Conformational Analysis
While molecular docking provides a static snapshot of a ligand-protein interaction, advanced simulation techniques like molecular dynamics (MD) and conformational analysis offer a more dynamic and detailed view of a molecule's behavior. Conformational analysis of the butyrophenone class of molecules, to which benperidol belongs, has been performed using molecular mechanics calculations to evaluate the large number of possible shapes (conformers) the molecule can adopt.
Such studies involve calculating the potential energy of thousands of different conformers to identify the most stable, low-energy shapes. For flexible molecules like benperidol, these calculations often reveal several low-energy conformers that are closely related in stability. This flexibility is a critical aspect of its pharmacology, as the molecule must adopt a specific conformation to bind effectively to its target receptor. By comparing the energy-minimized conformers with the crystal structures of related compounds, researchers can gain insight into the bioactive conformation required for receptor antagonism.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
While specific molecular dynamics (MD) simulation studies focusing exclusively on benperidol hydrochloride are not extensively available in publicly accessible literature, the broader class of butyrophenone antipsychotics, to which benperidol belongs, has been the subject of computational investigations. These studies, examining compounds like haloperidol (B65202) and spiperone (B1681076), provide valuable insights into the probable binding modes and stability of the benperidol-receptor complex, particularly with its primary target, the dopamine D2 receptor (D2R).
MD simulations are powerful computational tools that model the movement of atoms and molecules over time, offering a dynamic perspective on the stability of a ligand within a receptor's binding pocket. For antipsychotics, these simulations help in understanding the nuances of their interaction with the D2R, a G-protein-coupled receptor (GPCR) crucial in the pathophysiology of psychosis.
Studies on typical antipsychotics have revealed that their interactions with the D2R are characterized by strong non-bonded interactions. researchgate.net This is consistent with the high affinity and slow dissociation rates often observed experimentally for these drugs. MD simulations suggest that upon binding, typical antipsychotics induce specific conformational changes in the receptor's transmembrane helices. researchgate.net For instance, the binding of butyrophenones can stabilize the receptor in an inactive state, preventing its interaction with downstream signaling proteins.
The binding of spiperone, a structurally related butyrophenone, to the D2R has been elucidated through crystallographic studies, and this static picture can be extended by MD simulations to understand the dynamic stability. nih.gov These simulations can reveal the role of specific amino acid residues in the binding pocket that form stable interactions with the ligand. Key interactions often involve hydrophobic contacts and hydrogen bonds. For benperidol, it is anticipated that the fluorophenyl ring would engage in hydrophobic interactions within a specific pocket of the D2R, while the piperidine and benzimidazolinone moieties would form other crucial contacts.
Furthermore, computational models of the D2R have been constructed based on the crystal structure of the closely related dopamine D3 receptor, owing to their high sequence homology. tandfonline.com Atomistic MD simulations using such models can elucidate the inhibition mechanisms of various antipsychotic drugs at the catalytic domain. tandfonline.com It is through these types of simulations that the differential effects of typical and atypical antipsychotics on the receptor's conformation can be explored.
While direct MD simulation data for benperidol is lacking, positron emission tomography (PET) studies using [18F]benperidol have confirmed its specific and reversible binding to D2 receptors in vivo, underscoring the stability of the ligand-receptor complex. nih.gov These experimental findings provide a strong basis for future computational studies that could further detail the atomic-level interactions governing the stability of the benperidol-D2R complex.
Crystallographic and Computational Analysis of Solid-State Forms (Solvates, Polymorphs)
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Benperidol has been the subject of detailed crystallographic and computational analyses to characterize its various solid-state forms, including polymorphs and solvates. These studies are often conducted in comparison with the structurally similar drug, droperidol (B1670952).
An extensive investigation into the solid solutions of benperidol and droperidol has provided significant insights into the solid-state behavior of benperidol. Through various crystallization conditions, different solid phases of benperidol have been identified, including non-solvated polymorphs (designated as BI and BII) and several solvates, such as dihydrates, as well as ethanol (B145695), methanol (B129727), and acetonitrile (B52724) solvates. The formation of these different forms is highly dependent on the crystallization solvent and conditions.
Computational calculations have been employed to understand the intermolecular interaction energies that govern the formation and stability of these different crystal structures. These calculations help to explain why certain solid solutions form readily while others are limited to specific molar ratios. The solid solution formation is primarily determined by the change in intermolecular interaction energy that results from the replacement of one molecule with another in the crystal lattice. Experimentally, only structures where the molecule replacement allows for the formation of efficient intermolecular interactions are obtained.
The characterization of these solid forms is typically carried out using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). PXRD patterns are unique to each crystalline form and serve as a fingerprint for identification. DSC provides information on the thermal properties, such as melting points and desolvation temperatures, which are crucial for understanding the stability of the different forms.
The table below summarizes the different solid-state forms of benperidol that have been identified through crystallization experiments.
| Form Type | Specific Form | Crystallization Conditions/Solvent |
| Non-solvated | Polymorph BI | Isopropanol (B130326) |
| Non-solvated | Polymorph BII | Isopropanol |
| Solvate | Dihydrate (BDH) | Acetone/Water |
| Solvate | Ethanol Solvate (BSEtOH) | Ethanol |
| Solvate | Methanol Solvate (BSMeOH) | Methanol |
| Solvate | Acetonitrile Solvate (BSACN) | Acetonitrile |
Computational studies have shown that the energetic requirements for the changes in intermolecular interactions to obtain solid solutions are less strict for non-solvated phases compared to solvates. This suggests a greater flexibility in the crystal packing of the non-solvated forms of benperidol.
The structural differences between benperidol and the closely related droperidol, though minor, have a significant impact on the formation of weak intermolecular interactions, leading to different crystal structures for the two compounds. However, cross-seeding experiments have successfully induced the formation of droperidol phases that are isostructural to known benperidol phases, including an ethanol monosolvate, a dihydrate, and a new polymorph. This highlights the subtle energetic balance that dictates the crystallization of a particular solid-state form.
Analytical Methodologies for Benperidol Hydrochloride Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental in isolating Benperidol (B1668002) hydrochloride from complex mixtures, enabling its qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Applications in Research Samples
HPLC is a powerful technique for the separation, identification, and quantification of Benperidol hydrochloride. miamioh.edunih.gov Its high resolution and sensitivity make it an indispensable tool in pharmaceutical analysis. researchgate.netrjpn.org Reversed-phase HPLC is commonly employed for the analysis of butyrophenones like benperidol. derpharmachemica.comresearchgate.net
Research studies have utilized various HPLC methods for the analysis of related butyrophenones, which can be adapted for this compound. These methods typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of a buffer and an organic solvent. ajpaonline.comscielo.br UV detection is frequently used for quantification. researchgate.netjddtonline.info
A developed HPLC method for a related compound, haloperidol (B65202), utilized a mobile phase of 100 mM/L potassium dihydrogen phosphate (B84403)–acetonitrile (B52724)–TEA (10:90:0.1, v/v/v) with the pH adjusted to 3.5. scielo.br The flow rate was maintained at 2 mL/minute with UV detection at 230 nm. scielo.br For the simultaneous estimation of haloperidol and trihexyphenidyl (B89730) hydrochloride, a Zorbax Eclipse XDB C18 column was used with a mobile phase of 0.05 M phosphate buffer (pH 3.75) and acetonitrile (65:35 v/v) at a flow rate of 1.2 mL/min and detection at 210 nm. ajpaonline.com
| Compound | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Haloperidol | C18 Cosmosil packed column | 100 mM/L potassium dihydrogen phosphate–acetonitrile–TEA (10:90:0.1, v/v/v), pH 3.5 | 2 mL/min | UV at 230 nm | scielo.br |
| Haloperidol | Zorbax Eclipse XDB C18 | 0.05 M phosphate buffer (pH 3.75): acetonitrile (65:35 v/v) | 1.2 mL/min | PDA at 210 nm | ajpaonline.com |
| Droperidol (B1670952) and Fentanyl citrate | Agilent C18 | Phosphate buffer (pH 4.0): ACN (30:70% v/v) | 1 mL/min | UV at 254 nm | ijpcbs.com |
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Differentiation
Thin-Layer Chromatography (TLC) serves as a valuable tool for the rapid qualitative analysis and differentiation of this compound from other related compounds. 182.160.97farmaciajournal.com It is a simple, cost-effective, and versatile technique widely used in pharmaceutical analysis. nih.gov
For the analysis of antipsychotic drugs, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. farmaciajournal.com The choice of the mobile phase is critical for achieving good separation. A mixture of methanol (B129727) and n-butanol (60:40) with 0.1 M NaBr has been used for the separation of phenothiazines, a class of antipsychotics. farmaciajournal.com For other drugs, mobile phases such as ethyl acetate (B1210297):methanol:ammonium hydroxide (B78521) and ethyl acetate:methanol:glacial acetic acid have been employed. nih.gov
Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, where compounds with a chromophore appear as dark spots against a fluorescent background. 182.160.97 Chemical visualizing reagents can also be used for detection. nih.gov The Rf value (retention factor) is a key parameter in TLC for the identification of a compound.
| Compound Class | Stationary Phase | Mobile Phase | Visualization | Reference |
|---|---|---|---|---|
| Phenothiazines | Silica gel 60 F254 | Methanol: n-butanol (60:40) with 0.1 M NaBr | UV light | farmaciajournal.com |
| Gastrointestinal Tract Drugs | Silica gel F254 | Ethyl acetate:methanol:ammonium hydroxide (24:3:1, v/v) | Iodine vapors, vanillin | nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the structural elucidation and quantitative analysis of this compound. Mass spectrometry and infrared spectroscopy provide detailed information about the molecular structure and fragmentation patterns of the compound.
Mass Spectrometry for Structural Confirmation and Quantitative Analysis
Mass spectrometry (MS) is a highly sensitive and specific technique for the structural confirmation and quantitative analysis of this compound. researchgate.net When coupled with a chromatographic technique such as GC-MS or LC-MS, it provides powerful analytical capabilities. nih.gov
The mass spectrum of benperidol shows a characteristic fragmentation pattern. The key peaks observed in the GC-MS analysis of benperidol include a top peak at m/z 230, a second highest at m/z 109, and a third highest at m/z 77. nih.gov In MS-MS analysis, prominent fragments are observed at m/z 165.07132, 123.024895, 166.074326, 124.027336, and 382.192383. nih.gov The fragmentation of butyrophenones often involves cleavage of the butyrophenone (B1668137) chain. miamioh.edu
| Technique | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest | Reference |
|---|---|---|---|---|
| GC-MS | 230 | 109 | 77 | nih.gov |
Infrared Spectroscopy in Molecular Structure Elucidation
Infrared (IR) spectroscopy is a valuable tool for the elucidation of the molecular structure of this compound by identifying the functional groups present in the molecule. arcjournals.orgmdpi.com The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. arcjournals.org
Studies have shown that the infrared spectrum of benperidol suggests that it can exist as a zwitterion. rsc.orgresearchgate.net This is indicated by the presence of characteristic absorption bands for ionized groups. Furthermore, changes in the amide absorption band upon recrystallization from isopropanol (B130326) suggest the formation of a polymorph. rsc.org The IR spectrum of haloperidol, a related compound, shows characteristic bands for C=O, C-F, and C-Cl stretching vibrations at 1658, 1226, and 740 cm-1, respectively. researchgate.net
Advanced Quantitative and Bioanalytical Assays
The quantitative determination of this compound in biological matrices, such as plasma and urine, requires highly sensitive and selective bioanalytical methods. nih.govonlinepharmacytech.info These assays are crucial for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the bioanalysis of antipsychotic drugs due to its high sensitivity, specificity, and accuracy. researchgate.netresearchgate.net Sample preparation is a critical step in bioanalytical assays and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. nih.govpensoft.net
A study on the simultaneous quantification of several antipsychotic drugs, including benperidol, in human plasma utilized an LC-MS/MS method. researchgate.net The development and validation of such methods are essential to ensure the reliability of the analytical results. nih.gov For the analysis of bepridil (B108811) in biological fluids, a rapid, selective, and sensitive HPLC assay was developed with a linear range of 10-2000 ng/ml. nih.gov
Electrochemical Detection Methods for Preclinical Bioanalysis
Electrochemical detection, often coupled with high-performance liquid chromatography (HPLC), offers a sensitive and selective method for the determination of benperidol in biological samples. This technique is particularly well-suited for preclinical bioanalysis where sample volumes are often limited and low detection limits are required.
One established HPLC method utilizes electrochemical detection for the assay of benperidol in serum. mdpi.com This method involves a straightforward and rapid solid-phase extraction step using BondElut columns for sample clean-up, followed by separation on a C8 10-μ column. mdpi.com The electrochemical detection is carried out at an applied potential of +0.65 V. mdpi.com Using haloperidol as an internal standard, this procedure demonstrates satisfactory recovery (93-97%) and reproducibility, with intra-assay and inter-assay coefficients of variation below 9%. mdpi.com The method achieves a detection limit of 0.2 ng/ml in serum, which is sensitive enough to measure trough serum levels in patients after therapeutic administration, which have been observed to range from 3.8 to 12 ng/ml. mdpi.com
Another isocratic HPLC method with electrochemical detection has been developed for the simultaneous quantification of benperidol and its reduced metabolite in human plasma. rsc.org This method employs a two-step solid-phase extraction on reversed-phase and cation-exchange materials, followed by separation on a cyanopropyl silica gel column. rsc.org The mobile phase consists of a 0.15 M acetate buffer (pH 4.7) with 25% (w/w) acetonitrile, and spiperone (B1681076) is used as the internal standard. rsc.org This approach provides high sample purity and allows for the detection of concentrations as low as 0.5 ng/ml for both benperidol and its metabolite from a 1 ml plasma sample. rsc.org The utility of this method has been demonstrated in pharmacokinetic studies, enabling the measurement of plasma levels of both compounds for at least 12 hours after a single oral dose. rsc.org
The broader field of electrochemical sensing for pharmaceuticals in complex biofluids is continually advancing. nih.gov These methods are attractive due to their potential for rapid, cost-effective, and portable analysis, which is highly desirable in preclinical research settings. nih.gov
Table 1: HPLC with Electrochemical Detection for Benperidol Analysis
| Parameter | Method 1 (Serum) | Method 2 (Plasma) |
| Sample Matrix | Serum | Plasma |
| Extraction | Solid-Phase Extraction (BondElut) | Two-Step Solid-Phase Extraction |
| HPLC Column | C8 10-μ | Cyanopropyl silica gel (5 μm) |
| Detection Potential | +0.65 V | Not specified |
| Internal Standard | Haloperidol | Spiperone |
| Detection Limit | 0.2 ng/ml | 0.5 ng/ml |
| Recovery | 93-97% | Not specified |
Spectrofluorimetric Assays for Related Chemical Structures
Spectrofluorimetry is another valuable analytical tool for the determination of pharmaceutical compounds, including those with structures related to benperidol. This technique measures the fluorescence of a compound, which can provide high sensitivity and selectivity. While specific spectrofluorimetric assays for this compound are less commonly reported, studies on related butyrophenones demonstrate the applicability of this methodology.
A spectrofluorimetric investigation of several therapeutically used butyrophenones, including benperidol, has shown that these compounds can emit fluorescent light upon exposure to ultraviolet radiation. rsc.org Benperidol, along with droperidol, azaperone, and fluanisone, exhibits a distinct fluorescent signal. rsc.org The qualitative and quantitative aspects of this fluorescence are dependent on the solvent used. rsc.org For quantitative determinations, a preliminary extraction step is necessary to remove interfering substances that absorb ultraviolet radiation. rsc.org The study also examined the influence of acidity and the nature of the solvent on the fluorescence, establishing optimal pH ranges and excitation and emission wavelengths for each compound. rsc.org
Another approach for the fluorometric determination of some butyrophenones, such as azaperone, haloperidol, and bromoperidol, involves their conversion into strongly fluorescing derivatives through a reaction with potassium permanganate (B83412) in an acidic alcoholic solution. nih.gov This method offers high sensitivity, with detection limits in the range of 8 x 10⁻³ to 5 x 10⁻² µg/ml. nih.gov The resulting fluorescence is reported to be very stable, making it suitable for quantitative analysis in pharmaceutical preparations. nih.gov
Although not directly involving benperidol, a spectrofluorimetric method for the antipsychotic drugs aripiprazole (B633) and clozapine (B1669256) highlights a common strategy in this type of assay. mdpi.com This method involves derivatization with o-phthalaldehyde (B127526) in the presence of β-mercaptoethanol to produce a highly fluorescent compound. mdpi.com Such derivatization techniques can be explored for butyrophenones that may not have strong native fluorescence.
Table 2: Spectrofluorimetric Analysis of Butyrophenones
| Compound | Method | Key Findings |
| Benperidol | Native Fluorescence | Exhibits a distinct fluorescent signal; solvent and pH dependent. |
| Azaperone, Haloperidol, Bromoperidol | Permanganate Treatment | Forms strongly fluorescent derivatives with low detection limits. |
| Aripiprazole, Clozapine | Derivatization with o-phthalaldehyde | Produces a highly fluorescent product for sensitive quantification. |
Trace Analysis and Microanalytical Techniques
The analysis of benperidol at trace levels in biological and environmental samples is critical for pharmacokinetic, metabolic, and forensic studies. Modern analytical chemistry offers a variety of microanalytical techniques that provide the necessary sensitivity and selectivity for such applications. These methods often focus on miniaturization, automation, and the reduction of solvent and sample consumption. mdpi.com
Microextraction Techniques
In recent years, various microextraction procedures have been developed for the analysis of antipsychotic drugs in biological fluids prior to liquid chromatography. mdpi.com These techniques, such as dispersive liquid-liquid microextraction (DLLME) and microextraction by packed sorbent (MEPS), offer advantages over traditional liquid-liquid extraction and solid-phase extraction by being less time-consuming and requiring smaller volumes of samples and organic solvents. mdpi.com MEPS, for instance, is a miniaturization of conventional SPE where the sorbent is packed into a syringe, simplifying the extraction process. ptfarm.pl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone for the trace analysis of antipsychotic drugs in human matrices due to its high sensitivity and selectivity. nih.gov This technique enables the accurate detection and quantification of these compounds, which are often present at very low concentrations in biological specimens. nih.gov The development of robust LC-MS/MS methods is crucial in both clinical and forensic settings. nih.govumw.edu.pl
Capillary Electrophoresis
Capillary electrophoresis (CE) is another powerful microanalytical technique that can be applied to the analysis of antipsychotic drugs. semanticscholar.org CE offers advantages such as high separation efficiency, short analysis times, and the ability to analyze very small sample volumes. analyticaltoxicology.com Capillary zone electrophoresis has been successfully developed for the simultaneous determination of haloperidol, a butyrophenone closely related to benperidol, and its chiral metabolites in human plasma. nih.gov This method involves a liquid-liquid extraction from plasma followed by analysis using a Tris-phosphate buffer with dimethyl-β-cyclodextrin and PEG 6000. nih.gov The detection limits were found to be 15 ng/ml for haloperidol. nih.gov Furthermore, free solution capillary electrophoresis has been shown to be effective for investigating the in vitro metabolism of haloperidol, demonstrating its utility in preclinical research. nih.gov
Table 3: Comparison of Trace Analysis and Microanalytical Techniques
| Technique | Principle | Advantages for Benperidol Analysis |
| DLLME | A small amount of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase is collected for analysis. | Rapid, simple, low solvent consumption, high enrichment factor. |
| MEPS | A miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. | Reduced sample and solvent volume, can be automated. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex biological matrices. |
| Capillary Electrophoresis | Separation of ions based on their electrophoretic mobility in a capillary filled with an electrolyte. | High separation efficiency, small sample volume, short analysis time. |
Q & A
Q. What are the critical physicochemical properties of Benperidol hydrochloride that influence its solubility and stability in experimental settings?
this compound (C₂₂H₂₅ClFN₃O₂, MW 417.91) is a crystalline solid with a melting point of 134–142°C . It is practically insoluble in water but soluble in chloroform (1:4) and ethanol (1:1000), which dictates its formulation for in vitro studies. Stability requires storage at -20°C in powder form and -80°C in solution to prevent degradation . The logP (octanol/water) of 3.9 indicates moderate lipophilicity, impacting blood-brain barrier penetration in neuropharmacological studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₅ClFN₃O₂ | |
| Molecular Weight | 417.91 g/mol | |
| Melting Point | 134–142°C | |
| Solubility (Water) | Practically insoluble | |
| LogP (Octanol/Water) | 3.9 | |
| pKa | 7.9 |
Q. Which receptor targets are primarily associated with this compound's pharmacological activity, and what experimental approaches validate these interactions?
Benperidol acts as a potent antagonist at D₂ and D₄ dopamine receptors. Receptor binding assays using radiolabeled ligands (e.g., [³H]spiperone) in transfected cell lines (e.g., CHO-K1 expressing human D₂ receptors) or brain tissue homogenates are standard methods. Competitive inhibition curves (IC₅₀) and dissociation constants (Kᵢ) are calculated to assess affinity . PET imaging with radiotracers like [¹¹C]raclopride in vivo confirms D₂ receptor occupancy, linking pharmacokinetics to therapeutic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported dopamine receptor binding affinities of this compound across different studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform variants. Methodological consistency is critical:
- Standardize cell lines (e.g., CHO-K1 expressing human D₂ receptors) and reference antagonists (e.g., haloperidol) .
- Validate with orthogonal techniques like functional cAMP assays to measure receptor activity post-antagonism .
- Use molecular docking studies (Glide XP scoring) to model ligand-receptor interactions, identifying key residues affecting binding .
- Conduct meta-analyses of published Kᵢ values with attention to experimental parameters (e.g., radioligand concentration, incubation time) .
Q. What synthetic routes yield high-purity this compound, and what analytical techniques confirm its structural integrity?
Synthesis Steps :
- Imine Formation : React 1-benzyl-3-carbethoxy-4-piperidone hydrochloride with o-phenylenediamine in acetic acid (75% crude yield) .
- Cyclization : Reflux in ethanol for 12 hours, followed by recrystallization (82% yield) .
- Debenzylation : Catalytic hydrogenation (H₂/Pd-C) in THF yields the free base (95% purity) .
- Final Purification : Recrystallization from ethanol-chloroform mixtures achieves >98% purity by HPLC .
Analytical Validation :
- NMR (¹H/¹³C) and ESI-MS (m/z 418.3 [M+H]⁺) confirm structure .
- HPLC-UV (λ=254 nm) compares retention times against pharmacopeial standards .
- GC-MS quantifies residual solvents to meet ICH Q3C guidelines .
Table 2: Key Synthesis Steps
Q. How can this compound be utilized in positron emission tomography (PET) to study dopamine receptor dynamics?
Benperidol’s high D₂ receptor affinity makes it a candidate for competitive PET imaging. Methodology includes:
- Co-administering [¹¹C]raclopride (a D₂ radiotracer) with Benperidol to measure receptor occupancy via displacement kinetics .
- Quantifying binding potential (BPₙ𝒹) in striatal regions using Logan graphical analysis .
- Correlating plasma concentration with receptor occupancy to establish dose-response relationships .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
